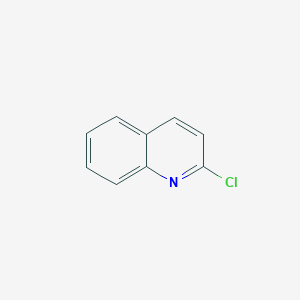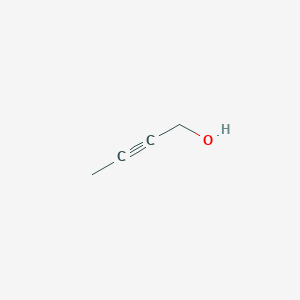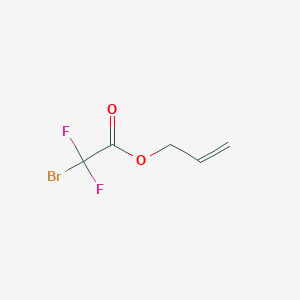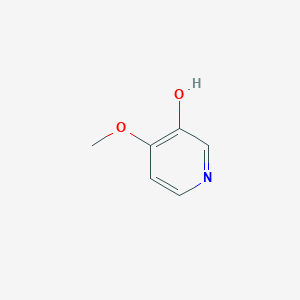
tert-Butyl 3-aminobenzylcarbamate
Übersicht
Beschreibung
Pinobanksin ist ein natürlich vorkommendes Flavonoid, genauer gesagt ein Flavanonol, das eine Unterklasse der Flavonoide darstellt. Es ist bekannt für seine antioxidativen Eigenschaften und kommt in verschiedenen natürlichen Quellen wie Honig, Propolis und bestimmten Pflanzen vor . Die Verbindung hat die chemische Formel C15H12O5 und eine molare Masse von 272,25 g/mol . Pinobanksin ist für seine Fähigkeit bekannt, die Peroxidation von Lipoproteinen niedriger Dichte zu hemmen, und für seine Elektronendonoreigenschaften, die zur Reduzierung von Alpha-Tocopherol-Radikalen beitragen .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Pinobanksin kann aus 2,4,6-Trihydroxyacetophenon durch eine Reihe chemischer Reaktionen synthetisiert werden. Der synthetische Weg umfasst die folgenden Schritte :
Veretherung: Dieser Schritt beinhaltet die Veretherung von 2,4,6-Trihydroxyacetophenon.
Benzaldehyd-Addition: Benzaldehyd wird dem veretherten Produkt hinzugefügt.
Wasserstoffperoxid-Oxidation: Das Produkt wird unter Verwendung von Wasserstoffperoxid oxidiert.
Säureolyse: Der letzte Schritt beinhaltet die Säureolyse zur Herstellung von Pinobanksin.
Diese Methode ist aufgrund der leicht erhältlichen Rohstoffe, milden Reaktionsbedingungen, hohen Ausbeute (über 80 Prozent) und hohen Produktreinheit (über 98,5 Prozent) vorteilhaft .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pinobanksin beinhaltet typischerweise die Extraktion aus natürlichen Quellen wie Propolis und Honig. Der Extraktionsprozess kann mit organischen Lösungsmitteln optimiert werden, um hohe Ausbeuten zu erzielen . Die extrahierte Verbindung wird dann mit chromatographischen Techniken gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Pinobanksin has a wide range of scientific research applications due to its diverse biological activities :
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pinobanksin can be synthesized from 2,4,6-trihydroxyacetophenone through a series of chemical reactions. The synthetic route involves the following steps :
Etherification: This step involves the etherification of 2,4,6-trihydroxyacetophenone.
Benzaldehyde Addition: Benzaldehyde is added to the etherified product.
Hydrogen Peroxide Oxidation: The product undergoes oxidation using hydrogen peroxide.
Acidolysis: The final step involves acidolysis to yield pinobanksin.
This method is advantageous due to the easily obtainable raw materials, mild reaction conditions, high yield (over 80 percent), and high product purity (over 98.5 percent) .
Industrial Production Methods
Industrial production of pinobanksin typically involves extraction from natural sources such as propolis and honey. The extraction process can be optimized using organic solvents to achieve high yields . The extracted compound is then purified using chromatographic techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pinobanksin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pinobanksin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden.
Substitution: Pinobanksin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid wird häufig als Oxidationsmittel verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Reagenzien können verwendet werden, abhängig vom gewünschten Substitutionsprodukt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung verschiedener oxidierter Derivate von Pinobanksin führen .
Wissenschaftliche Forschungsanwendungen
Pinobanksin hat aufgrund seiner vielfältigen biologischen Aktivitäten eine breite Palette von wissenschaftlichen Forschungsanwendungen :
Medizin: Zeigt Potenzial als Antikrebsmittel aufgrund seiner apoptoseinduzierenden und antiproliferativen Wirkungen.
Wirkmechanismus
Pinobanksin übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus :
Antioxidative Aktivität: Es wirkt als Elektronendonor, reduziert freie Radikale und verhindert oxidativen Schaden.
Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.
Antimikrobielle Aktivität: Stört mikrobielle Zellmembranen und hemmt das mikrobielle Wachstum.
Antikrebsaktivität: Induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Störung des mitochondrialen Membranpotentials.
Wirkmechanismus
Pinobanksin exerts its effects through various molecular targets and pathways :
Antioxidant Activity: It acts as an electron donor, reducing free radicals and preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial growth.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
Pinobanksin ist unter den Flavonoiden einzigartig aufgrund seiner spezifischen Struktur und biologischen Aktivitäten . Ähnliche Verbindungen sind:
Pinocembrin: Ein weiteres Flavonoid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
Galangin: Bekannt für seine antimikrobiellen und antikrebsigen Aktivitäten.
Chrysin: Zeigt entzündungshemmende und antikrebsige Eigenschaften.
Pinobanksin zeichnet sich durch seine starke antioxidative und neuroprotektive Wirkung aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOZALWRNWQPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444751 | |
| Record name | tert-Butyl 3-aminobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147291-66-5 | |
| Record name | tert-Butyl 3-aminobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














